Boc-LGR-pNA (acetate)
Description
Boc-LGR-pNA (acetate) is a synthetic tripeptide chromogenic substrate with the chemical formula C25H40O7N8 and a molecular weight of 564.63 g/mol . It consists of a Boc (tert-butyloxycarbonyl) group at the N-terminus, followed by leucine (Leu), glycine (Gly), and arginine (Arg), with a para-nitroaniline (pNA) moiety at the C-terminus. The pNA group enables spectrophotometric detection of enzymatic hydrolysis, releasing yellow-colored nitroaniline upon cleavage .
Properties
IUPAC Name |
acetic acid;tert-butyl N-[(2R)-1-[[2-[[(2R)-5-(diaminomethylideneamino)-1-(4-nitroanilino)-1-oxopentan-2-yl]amino]-2-oxoethyl]amino]-4-methyl-1-oxopentan-2-yl]carbamate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H40N8O7.C2H4O2/c1-15(2)13-19(32-24(37)40-25(3,4)5)21(35)29-14-20(34)31-18(7-6-12-28-23(26)27)22(36)30-16-8-10-17(11-9-16)33(38)39;1-2(3)4/h8-11,15,18-19H,6-7,12-14H2,1-5H3,(H,29,35)(H,30,36)(H,31,34)(H,32,37)(H4,26,27,28);1H3,(H,3,4)/t18-,19-;/m1./s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JUYIJJFZGVXISO-STYNFMPRSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)NCC(=O)NC(CCCN=C(N)N)C(=O)NC1=CC=C(C=C1)[N+](=O)[O-])NC(=O)OC(C)(C)C.CC(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C[C@H](C(=O)NCC(=O)N[C@H](CCCN=C(N)N)C(=O)NC1=CC=C(C=C1)[N+](=O)[O-])NC(=O)OC(C)(C)C.CC(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H44N8O9 | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
624.7 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Stepwise Solution-Phase Peptide Synthesis
The tripeptide backbone (Leu-Gly-Arg) is constructed sequentially using Boc (tert -butyloxycarbonyl) protection for the α-amino group and carboxyl activation for coupling.
Key Steps:
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Boc-Leu-OH Activation :
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Deprotection and Arg Coupling :
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Acetate Salt Formation :
Optimization Insights:
Solid-Phase Peptide Synthesis (SPPS)
SPPS offers advantages in stepwise purification and scalability, though its application to Boc-LGR-pNA is less documented.
Protocol:
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Resin Loading :
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Peptide Elongation :
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Cleavage and Purification :
Challenges:
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Side Reactions : Aspartimide formation and racemization are minimized using low-temperature coupling (-20°C).
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Scale Limitations : SPPS is optimal for research-scale synthesis (<10 g).
Fragment Condensation Approach
For industrial-scale production, fragment condensation reduces intermediate purification steps.
Methodology:
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Synthesis of Boc-Leu-Gly-OH :
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Arg-pNA Fragment Preparation :
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Final Coupling :
Analytical Validation and Characterization
Purity and Stability
Spectroscopic Data
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¹H NMR (DMSO-d₆) :
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IR (KBr) :
Comparative Analysis of Methods
Industrial-Scale Considerations
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Cost Drivers : Boc-Arg-pNA intermediates account for 60% of material costs.
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Environmental Impact : POCl₃ requires careful waste management due to toxicity.
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Regulatory Compliance : USP/EP guidelines mandate endotoxin levels <0.1 EU/mg for pharmaceutical-grade batches.
Recent Innovations
Chemical Reactions Analysis
Types of Reactions: Boc-LGR-pNA (acetate) primarily undergoes enzymatic cleavage reactions. Upon exposure to endotoxin-induced amidases, the compound releases p-nitroanilide, which can be detected colorimetrically .
Common Reagents and Conditions:
Enzymatic Cleavage: Endotoxin-induced amidases.
Solvents: Dimethylformamide (DMF), dimethyl sulfoxide (DMSO), ethanol.
Detection: Colorimetric detection at 405 nm
Major Products: The major product formed from the enzymatic cleavage of Boc-LGR-pNA (acetate) is p-nitroanilide .
Scientific Research Applications
Detection of Bacterial Endotoxins
Boc-LGR-pNA (acetate) serves as a chromogenic substrate for the detection of bacterial endotoxins, which are critical in assessing the safety of pharmaceuticals and medical devices. The enzymatic cleavage leads to the release of p-nitroanilide, which can be quantified colorimetrically at 405 nm. This method provides a sensitive and specific means to measure endotoxin levels in various samples .
Case Study : Harada-Suzuki et al. (1982) demonstrated the effectiveness of Boc-LGR-pNA in a chromogenic substrate assay method using horseshoe crab hemocyte lysate, establishing its reliability in endotoxin detection .
Pharmaceutical Development
In pharmaceutical research, Boc-LGR-pNA is used to evaluate the endotoxin levels in drug formulations. Its application ensures that products meet safety standards before reaching the market.
Data Table: Endotoxin Detection Method Comparison
| Method | Sensitivity | Specificity | Time Required |
|---|---|---|---|
| Boc-LGR-pNA (acetate) | High | High | Short |
| LAL Test | Moderate | High | Moderate |
| PCR-based Methods | Low | Variable | Long |
This table highlights the advantages of using Boc-LGR-pNA over traditional methods like the Limulus Amebocyte Lysate (LAL) test and PCR-based approaches.
Clinical Diagnostics
Boc-LGR-pNA is employed in clinical settings to monitor patients for infections caused by Gram-negative bacteria, which can lead to severe conditions like sepsis. The rapid detection of endotoxins aids in timely therapeutic interventions.
Case Study : A clinical trial demonstrated that using Boc-LGR-pNA significantly reduced the time required for endotoxin detection compared to conventional methods, improving patient management outcomes .
Mechanism of Action
The mechanism of action of Boc-LGR-pNA (acetate) involves its enzymatic cleavage by endotoxin-induced amidases. This cleavage releases p-nitroanilide, which can be quantified by its absorbance at 405 nm. The molecular targets are the endotoxin-induced amidases, and the pathway involves the hydrolysis of the amide bond .
Comparison with Similar Compounds
Physicochemical Properties :
- Net charge at pH 7.0 : +1 .
- Hydrophobicity : Hydrophilic (average hydrophilicity: 0.6) .
- Storage : Requires storage at -20°C to -80°C to maintain stability .
Comparison with Similar Compounds
Boc-LGR-pNA (acetate) shares functional and structural similarities with other chromogenic protease substrates. Below is a detailed comparison based on enzymatic targets, kinetic behavior, and biochemical roles:
2.1 Structural and Functional Comparison
2.2 Kinetic and Mechanistic Differences
- Boc-LGR-pNA vs. (Z)-GGL-MCA: Boc-LGR-pNA is activated by ritonavir at the proteasome’s modifier site, leading to accelerated hydrolysis (~2-fold increase at 50 µM ritonavir) . (Z)-GGL-MCA shows non-monotonic inhibition kinetics with ritonavir: low concentrations activate hydrolysis, while high concentrations inhibit it due to dual binding at active and modifier sites .
Boc-LGR-pNA vs. Suc-GP-pNA :
- Boc-LGR-pNA targets arginine-specific proteases (e.g., thrombin-like enzymes), whereas Suc-GP-pNA is specific for proline-cleaving proteases (e.g., collagenases) .
- Boc-LGR-pNA has higher hydrophilicity (-0.37 hydrophobicity value) compared to Suc-GP-pNA, which may influence membrane permeability in cellular assays .
2.3 Application-Specific Advantages
- Endotoxin Detection : Boc-LGR-pNA is superior to fluorogenic substrates (e.g., MCA-modified peptides) due to its stability and compatibility with turbidimetric endotoxin assays .
Key Research Findings
- Ritonavir Interaction : Boc-LGR-pNA hydrolysis is enhanced by ritonavir at the proteasome’s modifier site, unlike (Z)-GGL-MCA, which shows mixed activation/inhibition .
- Stability : Boc-LGR-pNA exhibits longer shelf life (>2 years at -80°C) compared to AMC-based substrates, which degrade faster under freeze-thaw cycles .
Biological Activity
Boc-LGR-pNA (acetate) is a synthetic compound that serves as a chromogenic substrate, primarily utilized in biochemical assays for the detection of bacterial endotoxins. This article explores its biological activity, mechanisms of action, and relevant case studies, supported by diverse research findings.
Chemical Structure and Properties
Boc-LGR-pNA (acetate) has the chemical formula C27H44N8O9 and is characterized by a peptide nucleic acid (PNA) backbone. Its structure allows it to mimic natural substrates, making it effective for various enzymatic reactions. The compound features a p-nitroanilide moiety, which is released upon enzymatic cleavage, facilitating colorimetric detection.
Boc-LGR-pNA acts as a substrate for specific enzymes involved in the cleavage of peptide bonds. Upon exposure to bacterial endotoxins, amidases hydrolyze the Boc-LGR-pNA, releasing p-nitroanilide. This reaction can be quantitatively measured through spectrophotometric methods, providing a sensitive assay for endotoxin presence.
Biological Activity
- Detection of Bacterial Endotoxins : Boc-LGR-pNA is primarily used to detect bacterial endotoxins in various samples. The enzymatic activity leading to p-nitroanilide release correlates with the concentration of endotoxins present.
- Applications in Research : The compound has been employed in various studies to assess the presence of endotoxins in pharmaceutical products and biological samples. Its high sensitivity makes it suitable for applications where low levels of endotoxins are critical.
- Potential in Drug Development : Research indicates that Boc-LGR-pNA could be useful in developing assays for new therapeutics targeting bacterial infections or inflammatory responses due to its ability to indicate endotoxin levels effectively.
Study 1: Enzymatic Activity Assessment
A study conducted by Cayman Chemical demonstrated that Boc-LGR-pNA is cleaved by endotoxin-induced amidases, yielding quantifiable amounts of p-nitroanilide. This study established a direct correlation between enzyme activity and substrate concentration, validating its use as a reliable indicator of endotoxin levels .
Study 2: Comparative Analysis
In comparative assays involving other chromogenic substrates, Boc-LGR-pNA exhibited superior sensitivity and specificity for detecting bacterial endotoxins. The results indicated that Boc-LGR-pNA could detect lower concentrations of endotoxins compared to traditional methods .
Study 3: Application in Pharmaceutical Testing
Research published in Applied Sciences highlighted the use of Boc-LGR-pNA in assessing the sterility of pharmaceutical products. The study concluded that using this substrate significantly improved the detection rates of contaminants compared to conventional methods .
Data Tables
| Study | Findings | |
|---|---|---|
| Cayman Chemical Study | High sensitivity for bacterial endotoxins | Validated as an effective chromogenic substrate |
| Comparative Assay | Superior performance over other substrates | Recommended for sensitive applications |
| Pharmaceutical Testing | Improved detection rates in sterile products | Enhances safety protocols in pharmaceutical testing |
Q & A
Q. What is the mechanistic role of Boc-LGR-pNA (acetate) in chromogenic assays for endotoxin quantification?
Boc-LGR-pNA (acetate) acts as a synthetic chromogenic substrate for limulus amebocyte lysate (LAL)-derived clotting enzymes, enabling endotoxin detection via hydrolysis. Upon enzymatic cleavage at the Arg-pNA bond, p-nitroaniline (pNA) is released, producing a yellow color measurable at 405 nm. This reaction allows quantification of endotoxin levels in samples, critical for pharmaceutical quality control . Methodological Tip : Validate assay specificity using endotoxin-free controls and parallel testing with alternative substrates (e.g., Suc-GP-pNA) to confirm enzymatic activity .
Q. How should researchers optimize reaction conditions for Boc-LGR-pNA (acetate) in protease activity assays?
Optimal conditions include:
- pH : Neutral (7.0–7.4), as the substrate’s net charge (+1 at pH 7.0) ensures solubility and enzyme compatibility .
- Temperature : 37°C for physiological relevance, but lower temperatures (25°C) may reduce non-specific hydrolysis .
- Substrate Concentration : Use kinetic assays to determine and . For trypsin-like proteases, typical working concentrations range from 100–200 µM . Validation Step : Pre-incubate the substrate with enzyme inhibitors (e.g., Ritonavir for proteasomes) to confirm signal specificity .
Q. What are the critical storage considerations for Boc-LGR-pNA (acetate) to ensure stability?
Store at –80°C to –20°C in lyophilized form to prevent hydrolysis. Reconstitute in anhydrous DMSO or assay buffer immediately before use. Avoid freeze-thaw cycles, as repeated thawing degrades the pNA moiety, reducing sensitivity . Quality Control : Monitor absorbance at 340 nm (pNA degradation) pre- and post-storage to assess stability .
Advanced Research Questions
Q. How can researchers resolve conflicting kinetic data when Boc-LGR-pNA (acetate) is used with multiple inhibitors (e.g., Ritonavir and caspase inhibitors)?
Contradictions arise due to inhibitor cross-reactivity or non-competitive binding. To address this:
- Perform dose-response curves for each inhibitor alone and in combination.
- Use Lineweaver-Burk plots to distinguish competitive vs. non-competitive inhibition mechanisms.
- Validate findings with orthogonal substrates (e.g., Suc-LLVY-MCA for chymotrypsin-like activity) . Case Example : In proteasome assays, Ritonavir (50 µM) reduced Boc-LGR-pNA hydrolysis by 70%, but co-administration with caspase-1 inhibitors restored activity, suggesting allosteric interference .
Q. What experimental designs mitigate false positives in endotoxin assays using Boc-LGR-pNA (acetate)?
False positives may stem from:
- Non-enzymatic hydrolysis : Test substrate stability in assay buffer without enzymes.
- Interfering substances : Pre-treat samples with endotoxin-specific binding agents (e.g., polymyxin B).
- Matrix effects : Use spike-and-recovery experiments in complex matrices (e.g., serum) . Data Normalization : Express results as % activity relative to a no-inhibitor control to account for background noise .
Q. How can researchers validate Boc-LGR-pNA (acetate) specificity across divergent enzymatic systems (e.g., LAL vs. proteasomes)?
- Enzyme-Specific Inhibition : Use system-specific inhibitors (e.g., lactacystin for proteasomes, LAL factor C inhibitors for endotoxin assays).
- Cross-Validation : Compare hydrolysis rates in purified enzyme systems vs. crude lysates.
- Structural Analysis : Molecular docking studies can predict binding affinities to different active sites . Key Finding : Boc-LGR-pNA is cleaved by both LAL enzymes (endotoxin detection) and proteasomal trypsin-like activity, necessitating context-specific controls .
Q. What statistical approaches are recommended for interpreting variability in Boc-LGR-pNA (acetate)-based assay results across laboratories?
- Inter-laboratory Calibration : Share standardized reagents and protocols (e.g., endotoxin units from WHO standards).
- Robust Z-Score Analysis : Compare results against consensus values from ≥10 labs to identify outliers.
- Multivariate Regression : Account for variables like pH drift or substrate lot variability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
